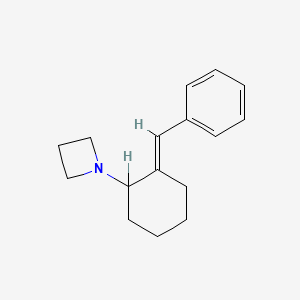
Tazadolene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tazadolene is a novel non-opioid analgesic with antidepressant properties. It was developed to provide pain relief without the addictive properties associated with opioid analgesics. This compound has shown unique analgesic properties due to its ability to activate both serotonergic and alpha 2 adrenergic antinociceptive systems .
Preparation Methods
The synthesis of tazadolene involves several steps. One of the primary methods includes the reaction of 2-(3-halogenopropyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one with 1-(3-chlorophenyl)piperazine hydrochloride under solvent-free conditions and microwave radiation. The reaction is carried out in the presence of potassium carbonate and a phase transfer catalyst such as tetrabutylammonium bromide . This method is efficient and reduces the reaction time significantly.
Chemical Reactions Analysis
Tazadolene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving halogen atoms, can lead to the formation of different derivatives of this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Tazadolene serves as a model compound for studying non-opioid analgesics and their synthesis.
Biology: Research on this compound has provided insights into the mechanisms of pain relief and antidepressant effects.
Medicine: this compound is being investigated for its potential use in treating chronic pain and depression without the risk of addiction.
Mechanism of Action
Tazadolene exerts its effects by activating both serotonergic and alpha 2 adrenergic antinociceptive systems. It inhibits the reuptake of serotonin and acts as an antagonist at certain serotonin receptors, which helps in modulating pain and mood. Additionally, this compound’s interaction with alpha 2 adrenergic receptors contributes to its analgesic properties .
Comparison with Similar Compounds
Tazadolene is unique compared to other analgesics due to its dual action on serotonergic and adrenergic systems. Similar compounds include:
Trazodone: An antidepressant that also acts on serotonin receptors but has different pharmacological properties.
Tazarotene: A retinoid used for skin conditions, which shares some structural similarities but has different applications and mechanisms of action.
This compound’s uniqueness lies in its non-opioid nature and its combined analgesic and antidepressant effects, making it a promising candidate for further research and development.
Properties
CAS No. |
87936-75-2 |
|---|---|
Molecular Formula |
C16H21N |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
1-[(2E)-2-benzylidenecyclohexyl]azetidine |
InChI |
InChI=1S/C16H21N/c1-2-7-14(8-3-1)13-15-9-4-5-10-16(15)17-11-6-12-17/h1-3,7-8,13,16H,4-6,9-12H2/b15-13+ |
InChI Key |
DOWWDQZIFWLREB-FYWRMAATSA-N |
SMILES |
C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3 |
Isomeric SMILES |
C1CC/C(=C\C2=CC=CC=C2)/C(C1)N3CCC3 |
Canonical SMILES |
C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















